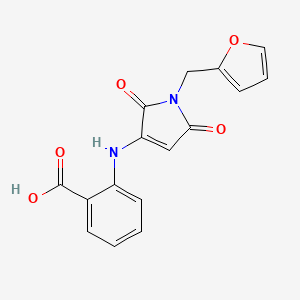![molecular formula C21H16F3N5O3 B2426245 2-(4-オキソ-1-(o-トリル)-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)-N-(4-(トリフルオロメトキシ)フェニル)アセトアミド CAS No. 895010-67-0](/img/structure/B2426245.png)
2-(4-オキソ-1-(o-トリル)-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)-N-(4-(トリフルオロメトキシ)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound
科学的研究の応用
2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide finds extensive use in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its derivatives might act as bioactive agents influencing biological pathways.
Medicine: : Potential use as a therapeutic agent due to its interaction with specific enzymes or receptors.
Industry: : Possible applications in the development of new materials or as an additive in various formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can involve multiple steps, starting from commercially available reagents. Typical procedures might include:
Formation of the Pyrazolopyrimidine Core: : Using a condensation reaction between hydrazine derivatives and 1,3-diketones under controlled temperature.
Tolyl and Trifluoromethoxyphenyl Group Introduction: : Utilizing electrophilic substitution or coupling reactions.
Final Acetamide Formation: : Through amidation reactions with corresponding amines.
Industrial Production Methods: On an industrial scale, the production might leverage more cost-effective reagents, improved catalytic systems, and optimized reaction conditions to ensure high yield and purity. This can involve flow chemistry techniques, advanced purification methods such as high-performance liquid chromatography (HPLC), and stringent quality controls to meet industry standards.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like sodium borohydride, specific functional groups within the molecule can be reduced.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the pyrazolopyrimidine core or its substituents.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like methanol or ether.
Substitution: : Halogenated compounds or nitrosyl halides in organic solvents.
Major Products: The major products from these reactions depend on the functional groups targeted and the conditions used, often leading to derivatives that retain the core structure but with varied substituents.
作用機序
The compound’s mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a key enzyme involved in a disease process, reducing disease symptoms or progression.
類似化合物との比較
Compared to other similar pyrazolopyrimidine derivatives, 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to:
Unique Substituent Profile: : The presence of the o-tolyl and trifluoromethoxyphenyl groups.
Enhanced Stability: : Its specific chemical structure might offer greater stability under various conditions.
Diverse Biological Activity: : Unique interactions with biological targets.
Similar Compounds
2-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide.
2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide.
This should give you a solid overview of the compound and its various facets. Anything else you’d like to delve into further?
特性
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-14-6-8-15(9-7-14)32-21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMSCFNVJFJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2426163.png)
![1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2426164.png)


![4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide](/img/structure/B2426169.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)
![7-fluoro-3-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2426172.png)
![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)



![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

